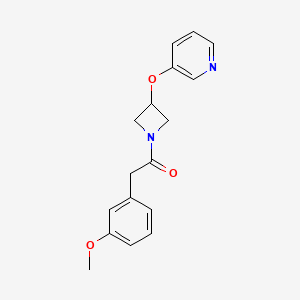

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with a methoxyphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-14-5-2-4-13(8-14)9-17(20)19-11-16(12-19)22-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZXRRLLSZDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with the azetidine intermediate.

Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidine-pyridine intermediate through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-hydroxyphenyl or 3-carbonylphenyl derivatives.

Reduction: Formation of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanol.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Drug Design and Development

The unique structure of 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone positions it as a candidate for drug design. Azetidine derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Research indicates that compounds with azetidine rings can inhibit specific cancer cell lines, making them valuable in developing anticancer therapies.

- Neuroprotective Effects : Compounds similar to this one have shown potential in protecting neurons from damage, suggesting applications in neurodegenerative diseases.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it suitable for developing enzyme inhibitors. For instance:

- Fatty-Acid Amide Hydrolase Inhibitors : Similar azetidine derivatives have been studied for their inhibitory effects on fatty-acid amide hydrolase, an enzyme involved in endocannabinoid metabolism .

Case Studies

Several studies have explored the biological activities of azetidine derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that specific azetidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

- Anti-inflammatory Properties : Research has shown that certain azetidine compounds can reduce inflammation markers in vitro, suggesting their application in treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound involves several key steps that require careful optimization to ensure high yields and purity. The general synthetic route includes:

- Formation of the Azetidine Ring : Utilizing appropriate reagents to form the azetidine structure.

- Introduction of Functional Groups : Sequential addition of the methoxyphenyl and pyridin-3-yloxy groups.

- Final Coupling Reaction : Linking the functional groups to form the final compound.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethanone

- 2-(3-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)azetidin-1-yl)ethanone

- 2-(4-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Uniqueness

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is unique due to the specific positioning of the methoxy and pyridin-3-yloxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a complex organic compound that belongs to the class of azetidine derivatives. Its unique structural features, including a methoxyphenyl group and a pyridin-3-yloxy moiety, suggest significant potential in medicinal chemistry, particularly in drug design targeting various biological pathways. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 284.31 g/mol. The structure can be represented as follows:

This compound comprises:

- 17 Carbon atoms

- 18 Hydrogen atoms

- 2 Nitrogen atoms

- 3 Oxygen atoms

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The azetidine ring structure has been associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease progression.

- Receptor Modulation : Interaction with receptors can lead to altered cellular responses, particularly in cancer and inflammatory pathways.

Cytotoxic Activity

Research has indicated that azetidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar azetidine compounds on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The findings demonstrated that these compounds could inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of azetidine derivatives. Compounds similar to this compound were tested for their ability to modulate inflammatory pathways. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Synthesis and Optimization

The synthesis of this compound involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions.

- Attachment of Functional Groups : Methoxyphenyl and pyridin-3-yloxy groups are introduced via nucleophilic substitution and etherification reactions, respectively.

Optimization of these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological activity .

Q & A

Basic: What are the key steps and challenges in synthesizing 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?

The synthesis typically involves:

- Formation of the azetidine ring : Cyclization of amines with carbonyl compounds under controlled conditions (e.g., using aldehydes or ketones) .

- Coupling reactions : The methoxyphenyl and pyridinyloxy groups are introduced via nucleophilic substitution or amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed .

- Optimization challenges : Reaction conditions (temperature, solvent polarity, pH) significantly impact yields. For example, microwave-assisted synthesis may improve efficiency but requires precise control to avoid side reactions .

Basic: How is the molecular structure of this compound characterized?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the azetidine, methoxyphenyl, and pyridinyloxy groups. - and -NMR resolve signals for aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~350–360 g/mol) and fragmentation patterns .

- X-ray crystallography : If single crystals are obtained, SHELX software can refine the structure to determine bond angles and spatial conformation .

Advanced: What computational methods are used to predict this compound’s interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes or receptors (e.g., kinases). The pyridinyloxy group may form hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time. Parameters like binding free energy (ΔG) and root-mean-square deviation (RMSD) are analyzed .

- Pharmacophore modeling : Identifies critical functional groups (e.g., methoxy and pyridine) for bioactivity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

- Variability in assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO vs. saline) .

- Structural analogs : Compare data with similar compounds (e.g., oxadiazole or thiophene derivatives) to identify structure-activity relationships (SARs) .

- Dose-response validation : Replicate studies using standardized protocols (e.g., IC determination in triplicate) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) or reduce logP via substituent modification .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance aqueous solubility .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to guide dosing regimens .

Basic: What are the potential biological targets of this compound?

- Kinase inhibition : The pyridinyloxy group may mimic ATP-binding motifs in kinases .

- GPCR modulation : Azetidine rings are common in ligands for G protein-coupled receptors (e.g., serotonin receptors) .

- Antimicrobial activity : Thiophene or oxadiazole analogs show efficacy against bacterial biofilms .

Advanced: How do steric and electronic effects influence the compound’s reactivity in functionalization reactions?

- Steric hindrance : Bulky substituents on the azetidine ring (e.g., pyridinyloxy) may slow nucleophilic attacks at the carbonyl group .

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the ketone, facilitating nucleophilic additions .

Basic: What safety precautions are required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.